Stachyose (hydrate)

Description

BenchChem offers high-quality Stachyose (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stachyose (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H46O21 |

|---|---|

Molecular Weight |

682.6 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;methane |

InChI |

InChI=1S/C24H42O21.CH4/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H4/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 |

InChI Key |

UJQQHHKHNYPLRH-KTDNCYJLSA-N |

Isomeric SMILES |

C.C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C.C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Stachyose in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

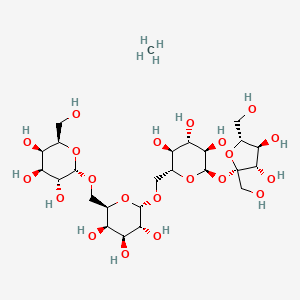

Stachyose (B150584), a tetrasaccharide member of the raffinose (B1225341) family of oligosaccharides (RFOs), is a non-reducing sugar naturally occurring in a wide variety of plants.[1][2][3][4] It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[3] Stachyose serves as a carbohydrate reserve in plants and plays a role in tolerance to abiotic stresses.[1] In the context of human health, stachyose is recognized as a prebiotic, promoting the growth of beneficial gut microbiota, as it is not digestible by human enzymes.[1] This guide provides a comprehensive overview of the natural plant sources of stachyose, quantitative data on its content, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway.

Natural Plant Sources of Stachyose

Stachyose is widely distributed throughout the plant kingdom, with particularly high concentrations found in the seeds of legumes.[1][5][6] It is also present in the roots, tubers, and leaves of various other plant families.

Key Plant Families and Species:

-

Leguminosae (Fabaceae): This family is the most significant source of stachyose.

-

Soybeans (Glycine max): Contain significant amounts of stachyose, typically being the dominant oligosaccharide.[5][7]

-

Lupin (Lupinus spp.): Seeds of various lupin species are exceptionally rich in stachyose.[5]

-

Peas (Pisum sativum): While verbascose (B1348371) is often the predominant RFO, peas also contain substantial amounts of stachyose.[5]

-

Faba Beans (Vicia faba): Similar to peas, faba beans contain notable levels of stachyose.[5]

-

Chickpeas (Cicer arietinum): Contain a complex profile of oligosaccharides, including stachyose.[8]

-

-

Labiatae (Lamiaceae):

-

Cucurbitaceae: Fruits of this family are known to contain stachyose.[1]

-

Other Sources: Stachyose can also be found in various other vegetables and plants, including green beans, onions, broccoli, and cabbage, though generally in lower concentrations than in legumes.[4]

Quantitative Data on Stachyose Content

The concentration of stachyose in plants varies significantly depending on the species, cultivar, and environmental conditions. The following table summarizes quantitative data from various studies.

| Plant Source | Plant Part | Stachyose Content (mg/g dry matter unless otherwise specified) | Reference(s) |

| Soybean (Glycine max) | Seeds | 33.75 - 69.30 | [5] |

| 6.3 mmol/100g | [7] | ||

| 1.4 - 6.7 % of total dry matter | [11] | ||

| Lupin (Lupinus spp.) | Seeds | 57.23 - 130.38 | [5] |

| Pea (Pisum sativum) | Seeds | 52.03 - 80.60 | [5] |

| Faba Bean (Vicia faba) | Seeds | 32.15 - 65.17 | [5] |

| Lentil (Lens culinaris) | Seeds | 2.15 - 7.32 % (d.w.) | [9] |

| Chickpea (Cicer arietinum) | Seeds | 3.12 mmol/100g | [7] |

| Chinese Artichoke (Stachys sieboldii) | Tubers | 236.0 | [12] |

| Jerusalem Artichoke | 0.78 g/100g Fresh Weight | [13] | |

| Broccoli | 0.11 g/100g Fresh Weight | [13] | |

| Scallion | 0.78 g/100g Fresh Weight | [13] | |

| Apricot | 0.01 - 0.05 g/100g Fresh Weight | [13] | |

| Melons | 0.01 - 0.05 g/100g Fresh Weight | [13] |

Experimental Protocols

The extraction and quantification of stachyose from plant materials are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Sample Preparation and Extraction

This protocol provides a general guideline for the extraction of stachyose from plant tissues.

Materials:

-

Plant sample (e.g., seeds, tubers), dried and finely ground

-

Ethanol (various concentrations, e.g., 50-70%)

-

Reflux apparatus

-

Filtration system (e.g., filter paper or vacuum filtration)

-

Rotary evaporator (optional)

Procedure:

-

Defatting: Weigh a known amount of the dried, powdered plant material (e.g., 5.0 g). To remove lipids that can interfere with analysis, add the powder to a flask with chloroform (e.g., 50 mL) and reflux for 2 hours at 60°C.[14]

-

Filtration: After refluxing, filter the mixture to separate the solid plant material from the chloroform. Discard the chloroform filtrate.

-

Extraction of Stachyose: Transfer the defatted plant residue to a clean flask. Add a specific volume of an ethanol-water solution (e.g., 60% ethanol) at a defined solid-to-liquid ratio (e.g., 1:10 w/v).[14][15]

-

Reflux Extraction: Reflux the mixture for a specified time and temperature (e.g., 40 minutes at 60°C).[14][15] These parameters may need to be optimized depending on the plant material.

-

Filtration and Collection: Filter the mixture while hot to separate the extract from the solid residue. Collect the filtrate, which contains the extracted stachyose and other soluble sugars.

-

Concentration (Optional): The extract can be concentrated using a rotary evaporator to reduce the volume and increase the concentration of the analytes.

-

Preparation for HPLC Analysis: The crude extract should be filtered through a 0.2 µm syringe filter before injection into the HPLC system.[16]

Quantification by High-Performance Liquid Chromatography (HPLC)

This section outlines a typical HPLC method for the separation and quantification of stachyose.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Refractive Index (RI) detector[14] or Evaporative Light Scattering Detector (ELSD)[12]

-

Amino-propylic (NH2) column (e.g., Hypersil NH2, 250 mm x 4.6 mm i.d.)[14]

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. A typical ratio is 70:30 (v/v).[14] The exact ratio may be adjusted to optimize separation.

-

Flow Rate: 1.0 mL/min[14]

-

Column Temperature: 25°C[14]

-

Injection Volume: 20 µL[14]

Quantification Procedure:

-

Standard Preparation: Prepare a series of standard solutions of pure stachyose at known concentrations.

-

Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the stachyose standards.

-

Sample Analysis: Inject the prepared plant extract into the HPLC system.

-

Identification and Quantification: Identify the stachyose peak in the sample chromatogram by comparing its retention time with that of the stachyose standard. Quantify the amount of stachyose in the sample by using the peak area and the calibration curve.

Biosynthesis of Stachyose

Stachyose is synthesized in plants through a series of enzymatic reactions, starting from sucrose. The pathway involves the sequential addition of galactose units.[1][17]

Key Enzymes and Substrates:

-

Sucrose: The initial substrate for the pathway.

-

myo-Inositol: A cyclic polyol that acts as a carrier for galactose.

-

UDP-Galactose: The activated form of galactose.

-

Galactinol (B1212831) Synthase (GS): Catalyzes the transfer of galactose from UDP-galactose to myo-inositol, forming galactinol.[1]

-

Raffinose Synthase (RS): Catalyzes the transfer of a galactose unit from galactinol to sucrose, forming raffinose.[1]

-

Stachyose Synthase (STS): Catalyzes the transfer of a second galactose unit from galactinol to raffinose, forming stachyose.[1]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of stachyose from sucrose.

Experimental Workflow Diagram

Caption: General workflow for stachyose analysis.

References

- 1. Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stachyose - Wikipedia [en.wikipedia.org]

- 4. 2.14 Oligosaccharides | Nutrition [courses.lumenlearning.com]

- 5. The content of raffinose oligosaccharides in legumes and their importance for animals [jafs.com.pl]

- 6. portlandpress.com [portlandpress.com]

- 7. office2.jmbfs.org [office2.jmbfs.org]

- 8. benchchem.com [benchchem.com]

- 9. Changes in the raffinose family oligosaccharides content in the lentil and common bean seeds during malting and mashing processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The source, extraction, purification, physiological function, and application of stachyose in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Optimization of extracting stachyose from Stachys floridana Schuttl. ex Benth by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of extracting stachyose from Stachys floridana Schuttl. ex Benth by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biochemistry and physiology of raffinose family oligosaccharides and galactosyl cyclitols in seeds | Seed Science Research | Cambridge Core [cambridge.org]

The Biosynthesis of Stachyose in Legumes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of stachyose (B150584), a key raffinose (B1225341) family oligosaccharide (RFO) in legumes. RFOs play significant roles in seed viability, stress tolerance, and carbon storage. However, they are also considered anti-nutritional factors for humans and monogastric animals due to their role in causing flatulence. A thorough understanding of the stachyose biosynthetic pathway is crucial for developing strategies to modulate its content in legume crops for improved nutritional value and for potential applications in drug development, considering the physiological effects of oligosaccharides.

The Core Biosynthetic Pathway

The synthesis of stachyose in legumes is a multi-step enzymatic process primarily occurring in the cytosol.[1] It begins with sucrose (B13894) and involves the sequential addition of galactose moieties donated by galactinol (B1212831). The core pathway involves three key enzymes: Galactinol Synthase (GolS), Raffinose Synthase (RS), and Stachyose Synthase (STS).

Pathway Overview

The biosynthesis proceeds as follows:

-

Galactinol Synthesis: The pathway is initiated by Galactinol Synthase (EC 2.4.1.123), which catalyzes the transfer of a galactose residue from UDP-galactose to myo-inositol, forming galactinol and UDP.[2][3] Galactinol serves as the primary galactose donor for the subsequent steps.

-

Raffinose Synthesis: Raffinose Synthase (EC 2.4.1.82) then transfers a galactosyl group from galactinol to sucrose, producing the trisaccharide raffinose and releasing myo-inositol.[2][4]

-

Stachyose Synthesis: Finally, Stachyose Synthase (EC 2.4.1.67) catalyzes the transfer of a second galactose unit from another molecule of galactinol to raffinose, forming the tetrasaccharide stachyose and releasing myo-inositol.[2][4]

This pathway is central to the accumulation of stachyose in legume seeds during their development and maturation.[5]

Visualization of the Stachyose Biosynthesis Pathway

References

- 1. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Significance of Raffinose Family Oligosaccharides (RFOs) metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galactinol Synthase Activity and Soluble Sugars in Developing Seeds of Four Soybean Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

Stachyose Tetrahydrate: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584), a naturally occurring tetrasaccharide, has garnered significant scientific interest due to its diverse biological activities. As a functional oligosaccharide, it acts as a prebiotic, modulating the gut microbiota and influencing various physiological processes. This technical guide provides an in-depth overview of the biological activities of stachyose tetrahydrate, with a focus on its anti-inflammatory, metabolic-modulating, and gut health-promoting effects. Detailed experimental methodologies, quantitative data from key studies, and visual representations of associated signaling pathways are presented to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] It is found in various plants, including soybeans and other beans.[1] Due to its resistance to digestion by human enzymes, stachyose passes largely unabsorbed into the colon, where it is fermented by the gut microbiota, classifying it as a prebiotic.[2][3][4] This interaction with the gut microbiome is central to many of its observed biological effects, which range from improving intestinal health to exerting systemic anti-inflammatory and metabolic benefits.

Modulation of Gut Microbiota

A primary biological activity of stachyose is its ability to selectively promote the growth of beneficial gut bacteria.

Proliferation of Probiotics

Stachyose has been shown to significantly promote the proliferation of beneficial bacteria such as Bifidobacterium and Lactobacillus.[5][6] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), such as butyrate, which have numerous health benefits.[7] In vitro fermentation studies with human fecal microbiota have demonstrated that stachyose supplementation leads to a significant increase in butyric acid concentration.[8]

Inhibition of Pathogenic Bacteria

By promoting the growth of beneficial microbes, stachyose indirectly inhibits the proliferation of pathogenic bacteria, such as Clostridium perfringens.[5][6] This competitive exclusion helps to maintain a healthy gut microbial balance.

Impact on Microbial Diversity

Studies in animal models of colitis have shown that stachyose can increase the diversity of the intestinal flora, which is often reduced in inflammatory conditions.[9] Specifically, stachyose treatment has been associated with an increased abundance of Akkermansia and Lactobacillus.[9]

Anti-inflammatory Effects

Stachyose exhibits significant anti-inflammatory properties, which are mediated, in part, by its influence on the gut microbiota and its direct effects on immune signaling pathways.

Inhibition of Pro-inflammatory Cytokines

In vivo and in vitro studies have demonstrated that stachyose can significantly inhibit the production of pro-inflammatory cytokines. In a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, stachyose treatment significantly reduced the serum levels of IL-6, IL-10, IL-17a, and TNF-α.[9] Similarly, in a rat model of type 2 diabetes, stachyose decreased the pancreatic mRNA expression of IL-6 and TNF-α.[10]

Modulation of the TLR4/NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of stachyose is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[11] In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, stachyose was shown to inhibit the expression of TLR4 and suppress the phosphorylation of NF-κB p65.[11] This inhibitory action was also observed in a DSS-induced colitis mouse model.[11]

Stachyose inhibits the TLR4/NF-κB signaling pathway.

Modulation of Metabolic Disorders

Stachyose has shown promise in the management of metabolic disorders such as hyperlipidemia and hyperglycemia, primarily through its effects on gut microbiota and metabolism.

Amelioration of Hyperlipidemia

In high-fat diet-induced obese mice, supplementation with stachyose prevented body weight gain, fat accumulation, and dyslipidemia.[12] A study combining 16S rRNA gene sequencing and metabolomics revealed that stachyose's protective effects against hyperlipidemia may be attributed to the modulation of intestinal microbiota and alterations in metabolic pathways, including phenylalanine metabolism.[13]

Improvement of Hyperglycemia

Stachyose has also been shown to improve glucose metabolism.[13] In a high-fat diet/streptozotocin-induced type 2 diabetes rat model, stachyose administration for 4 weeks led to a decrease in serum LPS and improved glucose tolerance.[10]

Anticancer Potential

Preliminary studies suggest that stachyose may have indirect anticancer effects, particularly in the context of colon cancer.

Indirect Inhibition of Colon Cancer Cell Growth

Stachyose is proposed to prevent colon cancer cell growth indirectly by promoting the proliferation of probiotics and the production of beneficial metabolites in the intestine.[2][3]

Direct Effects on Colon Cancer Cells

In addition to its prebiotic effects, stachyose has been shown to directly inhibit the proliferation of human colon cancer Caco-2 cells and induce apoptosis in a dose-dependent manner.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of stachyose tetrahydrate.

Table 1: In Vitro Anti-proliferative Effect of Stachyose on Caco-2 Cells

| Stachyose Concentration (mg/mL) | Cell Inhibitory Rate (%) |

| 0.4 | 15.31 ± 3.20 |

| 0.8 | 28.45 ± 2.10 |

| 1.6 | 40.23 ± 5.70 |

| 3.2 | 55.67 ± 4.50 |

| Data from a study on the direct inhibitory effect of stachyose on human colon cancer cells.[3] |

Table 2: Effect of Stachyose on Inflammatory Cytokines in DSS-Induced Colitis in Mice

| Treatment Group | Serum IL-6 (pg/mL) | Serum IL-10 (pg/mL) | Serum IL-17a (pg/mL) | Serum TNF-α (pg/mL) |

| Control | Undetectable | Undetectable | Undetectable | Undetectable |

| DSS | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| Stachyose + DSS | Significantly Decreased vs. DSS | Significantly Decreased vs. DSS | Significantly Decreased vs. DSS | Significantly Decreased vs. DSS |

| Qualitative summary of results from a study on the effect of stachyose in a mouse model of acute colitis.[9] |

Experimental Protocols

In Vitro Anti-inflammatory Assay

-

Cell Line: RAW264.7 macrophages.

-

Stimulus: Lipopolysaccharide (LPS).

-

Treatment: Pre-incubation with various concentrations of stachyose.

-

Endpoint Measurement:

-

Nitric oxide (NO) secretion measured by Griess assay.

-

Production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) measured by ELISA.

-

Expression of TLR4 and phosphorylation of NF-κB p65 measured by Western blot.[11]

-

In Vivo DSS-Induced Colitis Model

-

Animal Model: BALB/c mice.

-

Induction of Colitis: Administration of dextran sodium sulfate (DSS) in drinking water.

-

Treatment: Oral gavage with different doses of stachyose.

-

Endpoint Measurement:

-

Disease Activity Index (DAI) score (body weight loss, stool consistency, rectal bleeding).

-

Histological examination of the colon (H&E staining).

-

Myeloperoxidase (MPO) activity in the colon.

-

Serum levels of inflammatory cytokines (IL-6, IL-10, IL-17a, TNF-α) by ELISA.

-

16S rDNA gene sequencing of fecal samples to analyze gut microbiota composition.[9]

-

Experimental workflow for the DSS-induced colitis mouse model.

Conclusion

Stachyose tetrahydrate exhibits a range of beneficial biological activities, primarily centered around its role as a prebiotic that modulates the gut microbiota. Its ability to promote beneficial bacteria, inhibit pathogens, and increase the production of SCFAs contributes to its anti-inflammatory and metabolic-modulating effects. The inhibition of the TLR4/NF-κB signaling pathway provides a molecular mechanism for its anti-inflammatory properties. The presented data and experimental protocols offer a solid foundation for further research into the therapeutic potential of stachyose in inflammatory bowel diseases, metabolic syndrome, and potentially as an adjunct in cancer therapy. Future studies should focus on elucidating the precise molecular interactions between stachyose, the gut microbiota, and host signaling pathways to fully realize its clinical applications.

References

- 1. Stachyose - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stachyose | CAS:10094-58-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of clinical safety and beneficial effects of stachyose-enriched α-galacto-oligosaccharides on gut microbiota and bowel function in humans - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stachyose Improves Inflammation through Modulating Gut Microbiota of High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study on the anti-inflammatory effect of stachyose by inhibiting TLR4/NF-κB signalling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-digestive stachyose enhances bioavailability of isoflavones for improving hyperlipidemia and hyperglycemia in mice fed with high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Stachyose as a Functional Oligosaccharide: A Technical Guide

Introduction

Stachyose (B150584), a non-digestible tetrasaccharide, is emerging as a significant functional food ingredient and potential therapeutic agent. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, stachyose is naturally found in various plants, including soybeans and Chinese artichoke. Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it is selectively fermented by beneficial gut bacteria. This prebiotic activity underlies its numerous health benefits, including the modulation of the gut microbiota, production of beneficial metabolites, and regulation of host physiological processes. This technical guide provides an in-depth overview of the functional role of stachyose, focusing on its impact on gut health, metabolic and inflammatory responses, and its therapeutic potential.

Physicochemical Properties and Analysis

Stachyose is a white, crystalline powder with a mildly sweet taste, approximately 22% of the sweetness of sucrose. It is highly soluble in water and stable under acidic and high-temperature conditions, making it a versatile ingredient in food and beverage applications.

Table 1: Physicochemical Properties of Stachyose

| Property | Description |

| Chemical Formula | C24H42O21 |

| Molar Mass | 666.58 g/mol |

| Structure | Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru |

| Appearance | White crystalline powder |

| Taste | Mildly sweet |

| Solubility | Highly soluble in water, insoluble in ethanol |

| Stability | Stable under acidic and high-temperature conditions |

Modulation of Gut Microbiota

As a prebiotic, stachyose selectively stimulates the growth and activity of beneficial gut microorganisms, primarily Bifidobacterium and Lactobacillus. This modulation of the gut microbiota composition is a key mechanism behind its health-promoting effects.

Table 2: Effects of Stachyose on Gut Microbiota Composition (In Vitro Fermentation)

| Bacterial Genus | Change with Stachyose | Quantitative Data (Relative Abundance %) | Reference |

| Bifidobacterium | Increase | Control: 5.7% -> Stachyose: 17.7-19.2% | |

| Lactobacillus | Increase | Control: Lower -> Stachyose: Higher | |

| Faecalibacterium | Increase | Control: Lower -> Stachyose: Higher | |

| Escherichia-Shigella | Decrease | Control: Higher -> Stachyose: Lower | |

| Bacteroides | Decrease | Control: Higher -> Stachyose: Lower |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of stachyose by gut bacteria leads to the production of short-chain fatty acids (SCFAs), principally acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, and influencing host metabolism and immune function.

Table 3: Stachyose-Induced Production of Short-Chain Fatty Acids (SCFAs) in In Vitro Fermentation Models

| SCFA | Change with Stachyose | Concentration (μmol/g or mM) | Reference |

| Acetate | Increase | Significantly higher than control | |

| Propionate | Increase | Significantly higher than control | |

| Butyrate | Increase | Significantly higher than control | |

| Total SCFAs | Increase | Significantly higher than control |

Anti-inflammatory Effects and Signaling Pathways

Stachyose has been shown to exert anti-inflammatory effects by modulating the host's immune response. A key mechanism involves the inhibition of pro-inflammatory signaling pathways in the gut. Stachyose can attenuate the inflammatory response by downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is thought to be mediated, at least in part, through the modulation of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Table 4: Effect of Stachyose on Pro-inflammatory Cytokine Levels in a Mouse Model of DSS-Induced Colitis

| Cytokine | Control Group (pg/mL) | DSS Group (pg/mL) | Stachyose + DSS Group (pg/mL) | Reference |

| TNF-α | 1.76 ± 0.33 | 27.81 ± 1.41 | 13.78 ± 1.07 | |

| IL-6 | 30.58 ± 3.59 | 672.45 ± 120.05 | 306.36 ± 59.39 |

Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory effects of stachyose.

Caption: Proposed anti-inflammatory signaling pathway of stachyose.

Clinical Efficacy in Functional Constipation

Clinical studies have demonstrated the efficacy of stachyose in alleviating symptoms of functional constipation. By modulating the gut microbiota and increasing fecal bulk and moisture content, stachyose can improve bowel habits.

Table 5: Clinical Trial Outcomes of Stachyose Supplementation in Patients with Functional Constipation

| Outcome Measure | Placebo Group | Stachyose Group (5g/day) | p-value | Reference |

| Defecation Frequency (times/week) | Baseline: 3.2 ± 1.1After 30 days: 3.5 ± 1.2 | Baseline: 3.1 ± 1.0After 30 days: 5.8 ± 1.5 | <0.01 | |

| Stool Form (Bristol Stool Scale) | No significant change | Significant improvement towards softer stools | <0.05 | |

| Ease of Defecation | No significant change | Significantly easier | <0.05 |

Experimental Protocols

In Vitro Fermentation of Stachyose by Human Fecal Microbiota

This protocol is adapted from studies investigating the prebiotic effects of stachyose.

Objective: To assess the impact of stachyose on the composition and metabolic activity of the human gut microbiota in a controlled in vitro setting.

Materials:

-

Fresh fecal samples from healthy human donors

-

Anaerobic chamber or workstation

-

Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

-

Stachyose powder

-

Sterile, anaerobic culture tubes or vessels

-

Gas chromatography (GC) system for SCFA analysis

-

DNA extraction kits and 16S rRNA gene sequencing platform

Procedure:

-

Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.

-

Inoculation: Add the fecal slurry (e.g., 10% v/v) to the basal fermentation medium containing different concentrations of stachyose (e.g., 0.5%, 1%, 2% w/v) as the primary carbohydrate source. A control group with no added carbohydrate or with a known prebiotic (e.g., inulin) should be included.

-

Incubation: Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).

-

Sampling: At designated time points, collect aliquots of the fermentation broth for pH measurement, SCFA analysis, and microbial DNA extraction.

-

SCFA Analysis: Centrifuge the collected samples, filter the supernatant, and analyze the SCFA concentrations using a gas chromatograph equipped with a flame ionization detector (FID).

-

Microbiota Analysis: Extract total DNA from the fermentation samples using a commercial kit. Amplify the V3-V4 region of the 16S rRNA gene using PCR and sequence the amplicons on a high-throughput sequencing platform. Analyze the sequencing data to determine the microbial community composition and diversity.

Caption: Workflow for in vitro fermentation of stachyose.

Stachyose Intervention in a High-Fat Diet-Induced Obesity Mouse Model

This protocol is based on studies evaluating the effects of stachyose on metabolic and inflammatory parameters in diet-induced obese mice.

Objective: To investigate the in vivo effects of stachyose on weight gain, gut microbiota, and inflammatory markers in a mouse model of high-fat diet-induced obesity.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

Standard chow diet

-

High-fat diet (HFD) (e.g., 60% kcal from fat)

-

Stachyose

-

Oral gavage needles

-

Metabolic cages for feces and urine collection

-

ELISA kits for cytokine analysis (TNF-α, IL-6)

-

Equipment for blood collection and tissue harvesting

Procedure:

-

Acclimation: Acclimate mice to the animal facility for one week with free access to standard chow and water.

-

Induction of Obesity: Feed the mice a high-fat diet for a period of 8-12 weeks to induce obesity and metabolic disturbances. A control group should be maintained on a standard chow diet.

-

Stachyose Intervention: Following the induction period, divide the HFD-fed mice into two groups: one receiving the HFD and the other receiving the HFD supplemented with stachyose. Stachyose can be administered via oral gavage daily (e.g., 400 mg/kg body weight) or mixed into the diet.

-

Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the intervention period (e.g., 8-12 weeks).

-

Sample Collection: At the end of the study, collect fecal samples for microbiota and SCFA analysis. Collect blood samples for the measurement of serum inflammatory cytokines and metabolic parameters. Harvest tissues such as the colon, liver, and adipose tissue for histological and molecular analyses.

-

Analysis: Analyze gut microbiota composition using 16S rRNA gene sequencing. Measure serum levels of TNF-α and IL-6 using ELISA kits. Perform histological analysis of tissues to assess inflammation and lipid accumulation.

Caption: Workflow for a high-fat diet mouse model with stachyose intervention.

Conclusion

Stachyose is a well-characterized functional oligosaccharide with significant prebiotic potential. Its ability to modulate the gut microbiota, leading to an increase in beneficial bacteria and the production of health-promoting SCFAs, underpins its diverse physiological benefits. These include the improvement of intestinal health, alleviation of constipation, and attenuation of inflammatory responses. The anti-inflammatory effects of stachyose appear to be mediated, in part, through the downregulation of the TLR4/NF-κB signaling pathway. Further research, particularly well-designed clinical trials, will continue to elucidate the full therapeutic potential of stachyose in various health and disease contexts, solidifying its role as a valuable ingredient for the development of functional foods and nutraceuticals.

Stachyose as a Prebiotic: An In-depth Technical Guide on its Impact on Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stachyose (B150584), a functional tetrasaccharide of the raffinose (B1225341) family, is emerging as a potent prebiotic with significant therapeutic potential. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, stachyose resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial microorganisms in the colon. This guide provides a comprehensive technical overview of the mechanisms through which stachyose modulates the gut microbiota, influences the production of key metabolites, and exerts beneficial physiological effects, including the enhancement of the gut barrier and the attenuation of inflammation. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to support research and development in this promising area.

Mechanism of Action: Selective Fermentation and Microbiota Modulation

As a prebiotic, stachyose serves as a selective substrate for a host of beneficial gut bacteria. Its fermentation leads to a significant shift in the composition and function of the gut microbiome.

Promotion of Beneficial Bacteria

In vivo and in vitro studies consistently demonstrate that stachyose supplementation increases the relative abundance of probiotic and health-associated bacteria.[1] Notably, it stimulates the proliferation of Bifidobacterium, Lactobacillus, Akkermansia muciniphila, and Faecalibacterium.[1][2][3] Akkermansia, in particular, is known for its role in mucin degradation and maintenance of the mucosal barrier.[2]

Inhibition of Pathogenic Bacteria

Concurrently, stachyose fermentation contributes to a competitive environment that inhibits the growth of potentially pathogenic bacteria. Studies have reported a significant reduction in the relative abundance of genera such as Escherichia-Shigella, Desulfovibrio, and Clostridium perfringens.[1][2][4][5]

Production of Bioactive Metabolites

The anaerobic fermentation of stachyose by colonic bacteria results in the production of crucial bioactive metabolites, primarily short-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs).

-

Short-Chain Fatty Acids (SCFAs): The most abundant SCFAs produced are acetate, propionate, and butyrate.[1][3] These molecules serve as an energy source for colonocytes (especially butyrate), help maintain an acidic gut pH which suppresses pathogens, and play critical roles in host signaling.[1][6]

-

Medium-Chain Fatty Acids (MCFAs): Research has also identified an increase in MCFAs, such as azelaic acid, following stachyose treatment.[7] These MCFAs have been linked to improved inflammation scores and healthier colon tissue.[7]

Physiological Effects on the Host

The modulation of the gut microbiota and the resulting production of metabolites by stachyose translate into tangible physiological benefits for the host.

Enhancement of Intestinal Barrier Function

Stachyose has been shown to fortify the intestinal mucosal barrier. This is achieved by increasing the expression of tight junction proteins, including occludin and ZO-1, which are critical for maintaining the integrity of the epithelial layer.[8][9] This effect is partly mediated by the increased abundance of beneficial microbes like Akkermansia muciniphila.[8] A stronger barrier reduces intestinal permeability, preventing the translocation of harmful substances like lipopolysaccharide (LPS) into circulation.[8][9]

Modulation of the Host Immune System

A key therapeutic effect of stachyose is its ability to mitigate inflammation. It achieves this by:

-

Downregulating Pro-inflammatory Cytokines: Stachyose treatment significantly reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).[2][8][10]

-

Upregulating Anti-inflammatory Cytokines: It promotes a more balanced immune environment by increasing the levels of anti-inflammatory cytokines, particularly Interleukin-10 (IL-10).[7]

-

Influencing Signaling Pathways: These immunomodulatory effects are linked to the regulation of key inflammatory signaling pathways. Stachyose has been found to downregulate the expression of the NF-κB pathway and trigger the PPAR signaling pathway, which collectively help reduce inflammation and support tissue repair.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on stachyose.

Table 1: Effect of Stachyose on Gut Microbiota Composition

| Bacterial Taxa | Effect | Key Studies |

|---|---|---|

| Bifidobacterium | Increased Abundance | [1][3][4] |

| Lactobacillus | Increased Abundance | [1][2][4] |

| Akkermansia | Increased Abundance | [2][8][9] |

| Faecalibacterium | Increased Abundance | [1][3] |

| Prevotellaceae | Increased Abundance | [11][12] |

| Christensenellaceae | Increased Abundance | [11][12] |

| Escherichia-Shigella | Decreased Abundance | [1][2][3] |

| Desulfovibrio | Decreased Abundance | [11][12] |

| Lachnospiraceae | Decreased Abundance | [11][12][13] |

| Firmicutes/Bacteroidetes Ratio | Decreased |[11][12] |

Table 2: Impact of Stachyose on Metabolite Production

| Metabolite | Effect | Key Studies |

|---|---|---|

| Short-Chain Fatty Acids (SCFAs) | ||

| Acetate | Increased Concentration | [1][3] |

| Propionate | Increased Concentration | [1][9] |

| Butyrate / Butanoic Acid | Increased Concentration | [1][11][12] |

| Medium-Chain Fatty Acids (MCFAs) | ||

| Azelaic Acid | Increased Levels | [7] |

| 3-hydroxyoctanoic acid | Increased Levels |[7] |

Table 3: Modulation of Host Inflammatory Markers by Stachyose

| Inflammatory Marker | Effect | Pathway/Mechanism | Key Studies |

|---|---|---|---|

| TNF-α | Decreased Levels/Expression | NF-κB Downregulation | [2][8][10][12][14] |

| IL-1β | Decreased Levels/Expression | NF-κB Downregulation | [10] |

| IL-6 | Decreased Levels/Expression | NF-κB Downregulation | [2][10][14] |

| IL-17 | Decreased Levels/Expression | Immune Modulation | [2][8] |

| Lipopolysaccharide (LPS) | Decreased Serum Levels | Gut Barrier Enhancement | [8][14] |

| IL-10 | Increased Levels | Immune Modulation | [2][7] |

| PPAR Signaling | Increased Activity | Anti-inflammatory Gene Expression | [7] |

| Tight Junction Proteins (ZO-1, Occludin) | Increased Expression | Gut Barrier Enhancement |[8][9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro studies on stachyose.

In Vivo Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Mouse Model

This model is widely used to mimic human ulcerative colitis and assess the anti-inflammatory potential of therapeutic agents.[2][7]

-

Animal Model: C57BL/6 mice (6-8 weeks old) are typically used. Animals are housed under specific pathogen-free conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Acclimatization: Mice are acclimated to the laboratory environment for at least one week prior to the experiment.

-

Experimental Groups:

-

Control Group: Receive standard chow and water.

-

DSS Model Group: Receive standard chow and drinking water containing 2.5-3% (w/v) DSS for 7 consecutive days to induce colitis.

-

Stachyose Treatment Group: Receive a daily oral gavage of stachyose (e.g., 400 mg/kg body weight) for a period of 2-3 weeks.[7][11] During the final 7 days of treatment, they also receive DSS in their drinking water.

-

-

Monitoring and Sample Collection:

-

Clinical Assessment: Body weight, stool consistency, and presence of blood in feces are monitored daily to calculate the Disease Activity Index (DAI).

-

Sample Collection: At the end of the experiment, mice are euthanized. Blood is collected for cytokine analysis (ELISA). The colon is excised to measure its length, and sections are taken for histological analysis (H&E staining). Cecal or fecal contents are collected for microbiota analysis (16S rRNA gene sequencing) and metabolite analysis (GC-MS).

-

-

Data Analysis: Statistical analysis (e.g., ANOVA, t-test) is used to compare differences between groups.

In Vitro Fecal Fermentation Model

This model simulates the conditions of the human colon to study the direct effects of prebiotics on the gut microbiota and its metabolic output.[3][4]

-

Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months. Samples are immediately placed in an anaerobic container and processed within 2 hours.

-

Slurry Preparation: A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.

-

Fermentation Medium: A basal medium, such as Yeast extract-Casitone-Fatty acid (YCFA) medium, is prepared and sterilized.[3]

-

Experimental Setup:

-

Control Group: Fermentation medium inoculated with the fecal slurry.

-

Stachyose Group: Fermentation medium supplemented with stachyose (e.g., 0.5-1% w/v) and inoculated with the fecal slurry.

-

-

Anaerobic Fermentation: The cultures are incubated under strict anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% CO₂, 5% H₂) at 37°C for 24-48 hours.

-

Sample Analysis:

-

Microbiota Composition: DNA is extracted from culture samples at different time points (e.g., 0, 12, 24 hours) for 16S rRNA gene sequencing.

-

SCFA Analysis: Culture supernatants are collected and analyzed for SCFA concentrations using gas chromatography (GC).

-

pH Measurement: The pH of the culture is monitored throughout the fermentation period.

-

Visualizing Pathways and Workflows

Stachyose Mechanism of Action

The following diagram illustrates the overarching mechanism by which stachyose exerts its prebiotic effects.

Caption: The prebiotic mechanism of stachyose in the gut.

Inflammatory Signaling Pathway Modulation

This diagram shows how stachyose-derived metabolites can influence key inflammatory signaling pathways within an intestinal epithelial cell.

References

- 1. researchgate.net [researchgate.net]

- 2. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children [frontiersin.org]

- 5. Latilactobacillus sakei Furu2019 and stachyose as probiotics, prebiotics, and synbiotics alleviate constipation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. therha.org [therha.org]

- 8. Stachyose increases intestinal barrier through Akkermansia muciniphila and reduces gut inflammation in germ-free mice after human fecal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.csiro.au [discovery.csiro.au]

- 12. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stachyose Improves Inflammation through Modulating Gut Microbiota of High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Stachyose: A Key Plant Metabolite in Orchestrating Stress Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584), a raffinose (B1225341) family oligosaccharide (RFO), has emerged as a critical multifaceted metabolite in the plant kingdom, playing a pivotal role in the response to a myriad of environmental challenges. Traditionally known for its role in seed desiccation tolerance and as a transport carbohydrate, recent research has illuminated its more complex functions in mediating both abiotic and biotic stress tolerance. This technical guide provides a comprehensive overview of the current understanding of stachyose as a stress-responsive plant metabolite. It delves into the biosynthesis of stachyose, its accumulation under various stress conditions, and the intricate signaling pathways it modulates. Detailed experimental protocols for the quantification of stachyose and the analysis of related gene expression are provided, alongside a critical examination of its dual role as a protective osmolyte and a potential inducer of programmed cell death. This guide is intended to be a valuable resource for researchers and professionals in the fields of plant science and drug development, offering insights into the mechanisms of plant stress tolerance and potential avenues for crop improvement and the discovery of novel bioactive compounds.

Introduction

Plants, as sessile organisms, are constantly subjected to a variety of environmental stresses, both abiotic (e.g., drought, salinity, extreme temperatures) and biotic (e.g., pathogens, herbivores). To survive and thrive in these challenging conditions, plants have evolved sophisticated mechanisms to perceive stress signals and mount appropriate physiological and metabolic responses. Among the arsenal (B13267) of protective molecules, soluble sugars, particularly the raffinose family oligosaccharides (RFOs), have garnered significant attention.

Stachyose, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose (B13574) unit, is a prominent member of the RFOs[1]. While its accumulation in seeds is well-documented to be associated with desiccation tolerance, its role in vegetative tissues as a stress-responsive metabolite is an area of active research[1][2]. This guide will explore the multifaceted role of stachyose in plant stress responses, from its synthesis to its function as a signaling molecule.

Stachyose Biosynthesis Pathway

The biosynthesis of stachyose is a multi-step enzymatic process that begins with sucrose (B13894). The pathway involves the sequential addition of galactose units, with galactinol (B1212831) serving as the galactose donor[3][4]. The key enzymes involved are:

-

Galactinol Synthase (GolS): Catalyzes the synthesis of galactinol from UDP-galactose and myo-inositol. This is considered a rate-limiting step in RFO biosynthesis[5][6].

-

Raffinose Synthase (RS): Transfers a galactose moiety from galactinol to sucrose to form the trisaccharide raffinose.

-

Stachyose Synthase (STS): Catalyzes the final step in stachyose synthesis by transferring a second galactose unit from galactinol to raffinose[3][4].

The expression and activity of these enzymes are tightly regulated, particularly under stress conditions, leading to the accumulation of stachyose in various plant tissues[1][7].

Stachyose Accumulation in Response to Abiotic Stress

A growing body of evidence indicates that stachyose accumulation is a common response to various abiotic stresses. It functions as an osmoprotectant, helping to maintain cellular turgor and protect cellular structures from damage.

Drought Stress

Under drought conditions, many plant species accumulate stachyose in their vegetative tissues. This accumulation is often correlated with increased expression of stachyose biosynthesis genes[1]. For instance, in the resurrection plant Tripogon loliiformis, stachyose accumulates in the shoots during dehydration[2]. In common bean (Phaseolus vulgaris), drought stress leads to a significant increase in galactinol and raffinose, and an upregulation of the stachyose synthase gene, although stachyose itself was not detected in the leaves in that particular study[1].

Salinity Stress

Salinity stress also induces the accumulation of raffinose family oligosaccharides, including stachyose, in some plant species[1]. These molecules contribute to osmotic adjustment and the scavenging of reactive oxygen species (ROS) generated under high salt conditions.

Cold and Heat Stress

Exposure to both low and high temperatures can trigger the accumulation of stachyose. Overexpression of a stachyose synthase gene from adzuki bean in Arabidopsis resulted in stachyose accumulation upon cold acclimation[8]. Heat stress has also been shown to induce the expression of galactinol synthase, a key enzyme in the stachyose biosynthesis pathway[9].

Table 1: Quantitative Changes in Stachyose and Related Metabolites in Response to Abiotic Stress

| Plant Species | Tissue | Stress Condition | Metabolite | Fold Change / Concentration | Reference |

| Pisum sativum (Pea) | Epicotyl | Osmotic stress (-1.5 MPa PEG) | Stachyose | Significant increase | [7] |

| Pisum sativum (Pea) | Root | Osmotic stress (-1.5 MPa PEG) | Stachyose | Significant increase | [7] |

| Tripogon loliiformis | Shoots | Dehydration | Stachyose | Accumulates | [2] |

| Glycine max (Soybean) | Seed | Maturation/Desiccation | Stachyose | 1.4–6.7% of dry matter | [8] |

| Phaseolus vulgaris (Common Bean) | Primary Leaves | Early drought stress | Galactinol | ~1.4-fold increase (0.95 mg/g FW) | [1] |

| Phaseolus vulgaris (Common Bean) | Primary Leaves | Severe drought stress | Galactinol | ~1.8-fold increase (1.10 mg/g FW) | [1] |

| Phaseolus vulgaris (Common Bean) | Primary Leaves | Early drought stress | Raffinose | ~2.5-fold increase (0.70 mg/g FW) | [1] |

| Arabidopsis thaliana | Seeds | Normal development | Stachyose | ~3-fold higher than raffinose | [10] |

The Role of Stachyose in Biotic Stress

The involvement of stachyose in plant defense against biotic stressors is less understood compared to its role in abiotic stress. However, emerging evidence suggests that stachyose and other RFOs may act as signaling molecules or defense compounds.

Pathogen Infection

Changes in carbohydrate metabolism are a common feature of plant-pathogen interactions. Some studies suggest that RFOs may be involved in defense signaling during pathogen attack. For example, galactinol has been implicated in signaling during systemic acquired resistance[11]. While direct evidence for a defensive role of stachyose against pathogens is still limited, its accumulation under stress suggests a potential contribution to the overall defense response, possibly by providing energy for defense mechanisms or acting as a signaling molecule.

Herbivory

Plants produce a vast array of secondary metabolites to deter herbivores. While stachyose is primarily a primary metabolite, its accumulation under stress could indirectly affect herbivores. Changes in the nutritional quality of plant tissues, including the concentration of soluble sugars, can influence insect feeding behavior and development. Further research is needed to elucidate the specific role of stachyose in plant-herbivore interactions.

Stachyose as a Signaling Molecule: A Double-Edged Sword

Recent findings have revealed a more complex role for stachyose beyond that of a simple osmoprotectant. It appears to act as a signaling molecule that can have contrasting effects depending on the plant's stress tolerance.

In desiccation-tolerant "resurrection plants," the accumulation of stachyose is associated with survival. These plants possess mechanisms to suppress programmed cell death (PCD)[2]. In contrast, in desiccation-sensitive plants, the accumulation of stachyose has been shown to induce apoptotic-like cell death[2]. This suggests that stachyose can act as a pro-death signal in plants that are unable to cope with severe stress, potentially as a mechanism to eliminate damaged cells and reallocate resources.

The signaling pathway that mediates this dual response is beginning to be unraveled. In tolerant plants, the activation of autophagy, a cellular recycling process, via the SnRK1 (SNF1-related protein kinase 1) pathway appears to be crucial for suppressing stachyose-induced apoptosis[2]. SnRK1 is a key energy sensor in plants that is activated under low energy conditions, such as those imposed by stress[12][13][14].

Experimental Protocols

Quantification of Stachyose by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of stachyose from plant tissues. Optimization may be required depending on the specific plant material.

6.1.1. Stachyose Extraction

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, oven-dry the tissue at 60-70°C to a constant weight and grind to a fine powder.

-

For fresh tissue, homogenize approximately 100 mg in 1 mL of 80% (v/v) ethanol (B145695). For dried tissue, use 20-50 mg of powder in 1 mL of 80% ethanol.

-

Incubate the mixture at 80°C for 1 hour, with occasional vortexing.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% ethanol and combine the supernatants.

-

Evaporate the ethanol from the combined supernatants using a vacuum concentrator or by heating at 60°C.

-

Redissolve the dried extract in a known volume of ultrapure water (e.g., 500 µL).

-

Filter the aqueous extract through a 0.22 µm syringe filter before HPLC analysis.

6.1.2. HPLC Analysis

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.

-

Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column (e.g., Hypersil NH2) or a lead-form strong cation exchange column (e.g., Bio-Rad Aminex HPX-87P).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v) is typically used for amino-propyl columns. For ion-exchange columns, ultrapure water is used as the eluent.

-

Flow Rate: Typically 1.0 mL/min for analytical columns.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a standard curve using known concentrations of stachyose. The concentration of stachyose in the plant extracts is determined by comparing the peak area with the standard curve.

Gene Expression Analysis of Stachyose Synthase by RT-qPCR

This protocol outlines the steps for analyzing the expression level of the stachyose synthase (STS) gene using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

6.2.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from plant tissue (e.g., 100 mg fresh weight) using a commercial RNA extraction kit or a standard protocol like the TRIzol method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quantity and quality of the RNA using a spectrophotometer (A260/A280 ratio of 1.8-2.0) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's instructions.

6.2.2. Quantitative PCR (qPCR)

-

Primer Design: Design primers specific to the STS gene of the plant species of interest. Primers should typically be 18-24 nucleotides in length, with a GC content of 40-60%, and an annealing temperature of 55-65°C. The amplicon size should be between 100-200 bp. It is crucial to design primers that span an intron-exon junction to avoid amplification of any residual genomic DNA.

-

qPCR Reaction: Prepare the qPCR reaction mixture containing:

-

SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

-

Forward and reverse primers (final concentration of 100-500 nM each)

-

Diluted cDNA template

-

Nuclease-free water to the final volume

-

-

qPCR Cycling Conditions: A typical qPCR program consists of:

-

Initial denaturation: 95°C for 2-10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15-30 seconds

-

Annealing: 55-65°C for 30-60 seconds

-

Extension: 72°C for 30-60 seconds

-

-

Melt curve analysis: To verify the specificity of the amplified product.

-

-

Data Analysis:

-

Use a constitutively expressed reference gene (e.g., actin, tubulin, or ubiquitin) for normalization of the STS gene expression data.

-

Calculate the relative expression of the STS gene using the 2-ΔΔCt method.

-

Conclusion and Future Perspectives

Stachyose is a dynamic and crucial metabolite in the plant's response to environmental stress. Its role extends beyond that of a simple osmoprotectant to that of a signaling molecule with the ability to influence cell fate. The accumulation of stachyose under a wide range of abiotic and potentially biotic stresses highlights its importance in plant adaptation and survival.

For researchers and professionals in drug development, the study of stachyose and its biosynthetic pathway offers several promising avenues. Understanding the regulation of stachyose accumulation could lead to the development of crops with enhanced stress tolerance, a critical goal in the face of climate change. Furthermore, as a naturally occurring oligosaccharide with potential signaling properties in plants, stachyose and its derivatives may hold untapped potential as novel bioactive compounds for pharmaceutical or nutraceutical applications.

Future research should focus on further elucidating the intricate signaling network in which stachyose participates. Identifying the upstream regulators of stachyose biosynthesis and the downstream targets of its signaling pathway will provide a more complete picture of its role in stress responses. Additionally, a more in-depth investigation into the role of stachyose in biotic stress interactions is warranted. A comprehensive understanding of the multifaceted functions of stachyose will undoubtedly contribute to the development of innovative strategies for improving plant resilience and harnessing the chemical diversity of the plant kingdom for human benefit.

References

- 1. Impact of drought and salt stress on galactinol and raffinose family oligosaccharides in common bean (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stachyose triggers apoptotic like cell death in drought sensitive but not resilient plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]

- 4. Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The contribution of carbohydrates including raffinose family oligosaccharides and sugar alcohols to protection of plant cells from oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Trehalose-6-phosphate and SnRK1 kinases in plant development and signaling: the emerging picture [frontiersin.org]

- 13. Management of plant central metabolism by SnRK1 protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trehalose-6-phosphate and SnRK1 kinases in plant development and signaling: the emerging picture - PMC [pmc.ncbi.nlm.nih.gov]

Stachyose Hydrate: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584) hydrate (B1144303) is a naturally occurring tetrasaccharide, a member of the raffinose (B1225341) family of oligosaccharides. It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] Found in a variety of vegetables like green beans and soybeans, stachyose hydrate is gaining significant attention in the pharmaceutical and food industries.[1] Its utility as a functional ingredient stems from its prebiotic properties, low sweetness, and stability.[2][3] In drug development, it is explored as an excipient for stabilizing active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core physicochemical properties of stachyose hydrate, complete with experimental protocols and data presented for easy reference.

Chemical Identity and General Properties

A clear identification of stachyose hydrate is fundamental for its application in research and development. The following table summarizes its key identifiers.

| Property | Value | Reference(s) |

| Chemical Name | β-D-Fructofuranosyl O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside hydrate | [4] |

| Synonyms | Lupeose hydrate, Manneotetrose hydrate | [4] |

| CAS Number | 54261-98-2 (for hydrate) | [5] |

| Molecular Formula | C₂₄H₄₂O₂₁·xH₂O | [5] |

| Molecular Weight | 666.58 g/mol (anhydrous basis) | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | Typically ≥95% (HPLC) | [4] |

Physical and Chemical Properties

The physical and chemical properties of stachyose hydrate are critical for its handling, formulation, and stability.

| Property | Value | Reference(s) |

| Melting Point | ~110 °C (with decomposition) | [7] |

| Solubility in Water | Soluble | [8] |

| Sweetness | Approximately 28% that of sucrose (B13894) | [1] |

Solubility

Stachyose hydrate's solubility is a key parameter for its use in liquid formulations.

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [8] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of stachyose hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structure of stachyose hydrate. While specific peak assignments are complex and beyond the scope of this guide, certificates of analysis for commercial stachyose hydrate confirm that the ¹H NMR spectrum is consistent with its structure.[9]

Infrared (IR) Spectroscopy

The IR spectrum of stachyose hydrate exhibits characteristic peaks for hydroxyl (-OH) and ether (C-O-C) functional groups, which are abundant in its structure. A reference FTIR spectrum is available on PubChem (CID 24981346).[10]

Mass Spectrometry (MS)

Mass spectrometry data is used to confirm the molecular weight of stachyose hydrate. The exact mass is 666.22185834 Da.

Thermal Properties

The thermal behavior of stachyose hydrate is crucial for understanding its stability during processing and storage.

| Property | Observation | Reference(s) |

| Thermal Stability | Decomposes at temperatures above its melting point. | [7] |

| Glass Transition Temperature (Tg) | As a complex carbohydrate, it is expected to have a glass transition temperature, but specific data for stachyose hydrate is not readily available. |

Powder Properties

The flow and compaction properties of stachyose hydrate powder are important for its use in solid dosage forms.

| Property | Value | Reference(s) |

| Bulk Density | Data not available | |

| Tapped Density | Data not available | |

| Angle of Repose | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of stachyose hydrate.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of stachyose hydrate and to quantify it in various matrices.

Caption: Workflow for Purity Determination of Stachyose Hydrate by HPLC.

Protocol:

-

Standard Preparation: Accurately weigh a known amount of stachyose hydrate reference standard and dissolve it in the mobile phase (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the stachyose hydrate sample and dissolve it in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: A column suitable for carbohydrate analysis, such as an amino-based column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

-

Detector: A refractive index (RI) detector is commonly used for carbohydrates.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of stachyose.

-

Calculation: Calculate the purity of the sample by comparing its peak area to the calibration curve.

Thermal Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of stachyose hydrate.

Caption: Workflow for Thermal Analysis of Stachyose Hydrate by TGA/DSC.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of stachyose hydrate into an aluminum TGA/DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the TGA/DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

TGA: Monitor the weight loss as a function of temperature. The initial weight loss corresponds to the loss of water of hydration. Subsequent weight loss at higher temperatures indicates decomposition.

-

DSC: Monitor the heat flow to the sample. Endothermic peaks can indicate dehydration and melting, while exothermic peaks can indicate crystallization or decomposition.

-

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS is used to measure the moisture sorption and desorption characteristics of stachyose hydrate.

Caption: Workflow for Hygroscopicity Assessment of Stachyose Hydrate by DVS.

Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of stachyose hydrate and place it in the DVS sample holder.

-

DVS Program:

-

Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable mass is achieved.

-

Program the instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH), allowing the sample to equilibrate at each step.

-

Subsequently, decrease the RH in a similar stepwise manner back to 0% RH.

-

-

Data Analysis:

-

The instrument records the change in mass at each RH step.

-

Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm.

-

The shape of the isotherm and the extent of hysteresis (the difference between the sorption and desorption curves) provide information about the hygroscopicity and the nature of water interaction with the solid.

-

Applications in Research and Drug Development

Stachyose hydrate's unique properties make it a valuable compound in various applications:

-

Pharmaceutical Excipient: Its stability and ability to form amorphous glasses make it a potential stabilizer for proteins and other labile APIs in lyophilized formulations.[3]

-

Prebiotic in Functional Foods and Nutraceuticals: As a non-digestible oligosaccharide, it selectively promotes the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli.[4]

-

Bulking Agent and Sugar Substitute: Its low sweetness and caloric value make it a suitable replacement for sucrose in various food products.[2]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of stachyose hydrate, supported by experimental protocols and structured data. While a significant amount of information is available, particularly regarding its chemical identity and basic physical properties, further research is needed to fully characterize its powder properties and crystal structure. The detailed experimental workflows provided herein offer a solid foundation for researchers and drug development professionals to conduct their own in-depth analyses of this promising oligosaccharide. As interest in functional excipients and prebiotics continues to grow, a thorough understanding of the physicochemical properties of stachyose hydrate will be essential for its successful application in innovative pharmaceutical and nutraceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 水苏糖 水合物 来源于块茎水苏 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Stachyose hydrate, from stachys tuberifera, ≥98% (CAS 54261-98-2) | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. STACHYOSE | 54261-98-2 [chemicalbook.com]

- 7. Oligosaccharides [m.chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Stachyose tetrahydrate | C24H44O22 | CID 24981346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stachyose hydrate | C24H42O21 | CID 4287569 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stachyose Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584), a functional tetrasaccharide, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of stachyose hydrate (B1144303), including its fundamental chemical properties, and explores its mechanism of action in preclinical models of metabolic and inflammatory diseases. Detailed experimental protocols for common disease models are provided, alongside a summary of key quantitative findings. Furthermore, this guide illustrates the known signaling pathways influenced by stachyose and the experimental workflows used to investigate its effects, offering a valuable resource for researchers in drug discovery and development.

Core Properties of Stachyose Hydrate

Stachyose is a naturally occurring oligosaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. The hydrated form is commonly used in research and pharmaceutical applications.

| Property | Value | References |

| CAS Number | 54261-98-2 | [1][2][3][4] |

| Molecular Formula | C₂₄H₄₂O₂₁·xH₂O | [1][2][3][4] |

| Molecular Weight (Anhydrous) | 666.58 g/mol | [1][2][4] |

Preclinical Investigations and Mechanism of Action

Stachyose has been investigated for its therapeutic potential in various preclinical models, primarily focusing on its role as a prebiotic and its anti-inflammatory properties.

Modulation of Gut Microbiota and Production of Short-Chain Fatty Acids (SCFAs)

A primary mechanism of action for stachyose is its ability to modulate the composition and function of the gut microbiota. As a prebiotic, stachyose is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by beneficial bacteria.

This fermentation process leads to the proliferation of probiotic species such as Lactobacillus and Bifidobacterium. A key outcome of this fermentation is the production of short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate. These SCFAs are crucial for maintaining gut homeostasis, serving as an energy source for colonocytes, and exerting anti-inflammatory and immunomodulatory effects.

Anti-inflammatory Effects in Colitis Models

Stachyose has demonstrated significant anti-inflammatory effects in murine models of colitis, a condition characterized by inflammation of the colon.

Key Findings:

-

Reduction of Inflammatory Cytokines: Administration of stachyose has been shown to decrease the serum levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

-

Inhibition of the TLR4/NF-κB Signaling Pathway: Studies have indicated that stachyose exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) and suppressing the phosphorylation of nuclear factor-kappa B (NF-κB) p65. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Effects on Glucose Metabolism in Diabetes Models

In preclinical models of type 2 diabetes, stachyose has been shown to improve glucose homeostasis.

Key Findings:

-

Improved Insulin (B600854) Sensitivity: Stachyose administration has been associated with enhanced insulin sensitivity.

-

Modulation of the PI3K/Akt Signaling Pathway: Emerging evidence suggests that stachyose may influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of glucose metabolism. Activation of this pathway promotes glucose uptake and glycogen (B147801) synthesis. While the direct interaction of stachyose with this pathway is under investigation, its modulation of the gut microbiota and subsequent SCFA production may play an indirect role.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to induce acute and chronic colonic inflammation, mimicking aspects of inflammatory bowel disease.

Methodology:

-